Cas no 898412-86-7 (1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
898412-86-7 structure
Product Name:1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:898412-86-7
MF:C18H28N6O2
MW:360.453923225403
CID:5481295
Update Time:2025-07-09

1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
    • 1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C18H28N6O2/c1-6-7-8-9-10-11-23-17-19-15-14(24(17)13(3)12(2)20-23)16(25)22(5)18(26)21(15)4/h13H,6-11H2,1-5H3
    • InChI Key: AOYNZVLZULGWHN-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])[H])=O)N=C1N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N=C(C([H])([H])[H])C([H])(C([H])([H])[H])N12

1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

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Additional information on 1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione: Structural Insights and Emerging Applications in Medicinal Chemistry

1-heptyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione (CAS No. 898412-86-7) represents a structurally complex purine derivative with a unique triazino scaffold. This compound features a heptyl substituent at the 1-position and four methyl groups at positions 3, 4, 7, and 9, which imparts distinct steric and electronic properties to the molecule. The fused triazino[4, 3-g] purine core exhibits a high degree of aromaticity and rigidity.

The keto-enol tautomerism observed in the dione functional group (positions 6 and 8) contributes to the compound's conformational flexibility. Recent computational studies using DFT methods have elucidated the energy minima of this tautomerism under physiological conditions. These findings align with experimental NMR data showing distinct chemical shifts for protons adjacent to the dione moieties. The molecular weight of 355.5 g/mol and calculated logP value of 5.2 suggest lipophilic characteristics that may influence its membrane permeability profile.

In the context of medicinal chemistry research,

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